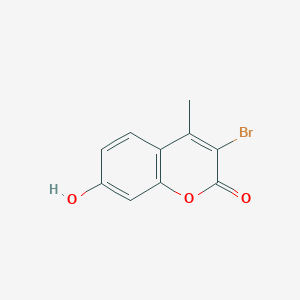

3-Bromo-7-hydroxy-4-methylchromen-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-7-hydroxy-4-methylchromen-2-one involves various strategies, as seen in the provided papers. For instance, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a related compound, utilizes vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) to assign absolute configuration, which is crucial for the synthesis of enantiomerically pure compounds . Analogues of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, indicating a method that could potentially be adapted for the synthesis of related chromen-2-one derivatives . The synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones and PBr3 demonstrates a facile method that could be relevant for synthesizing 3-Bromo-7-hydroxy-4-methylchromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the molecular structure of the methyl ester of 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid was confirmed by this method . X-ray crystallography was also used to determine the structure of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, which could provide insights into the structural characteristics of the 3-Bromo-7-hydroxy-4-methylchromen-2-one .

Chemical Reactions Analysis

The reactivity of these compounds can be quite diverse. For instance, the electrochemically induced multicomponent transformation of related compounds suggests a potential pathway for modifying the 3-Bromo-7-hydroxy-4-methylchromen-2-one structure . The synthesis of 3-(thiazol-4-yl)-4-hydroxychromen-2-one derivatives from 3-acetyl-4-hydroxychromen-2-one indicates the possibility of introducing various substituents at the 3-position of the chromen-2-one ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the intramolecular hydrogen bonding in the synthesized naphthoquinone analogues affects the FT-IR spectra, which could be relevant when studying the properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one . The shift in the ν_C Br frequency observed in these compounds as compared to the starting material could also be indicative of changes in the electronic environment due to substitution at the chromen-2-one ring .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study by Shelke et al. (2005) explored the synthesis of 7-[(4-substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones, using 7-hydroxy-4-methylchromene-2-one as a precursor. The resulting compounds exhibited potential as atypical antipsychotics, showing dopaminergic and serotonergic antagonistic activity, which is significant for treating disorders like schizophrenia (Shelke et al., 2005).

Novel Synthesis Routes

Janecki and Wąsek (2004) developed a novel synthesis route for 3-Methylidenechroman-2-ones and 3-methylchromen-2-ones. This process involved Michael addition and Horner–Wadsworth–Emmons reaction, leading to efficient synthesis of these compounds, which are crucial in various chemical syntheses (Janecki & Wąsek, 2004).

Chemoselective Transformations

Mal et al. (2015) demonstrated the use of PPh3·HBr-DMSO for various one-step transformations to create synthetically useful building blocks like flavones and 4H-thiochromen-4-ones. This method offers superior yield and substrate scope compared to existing alternatives, highlighting its utility in organic synthesis (Mal et al., 2015).

Polymer Synthesis and Metal Ion Chelation

Hallensleben and Mödler (1998) synthesized monomers based on 4-bromo-7-hydroxy-3-methylindan-1-one, leading to polymers with chelating abilities towards various metal ions. This study is significant for understanding the interaction of these polymers with different metal ions, which is vital in materials science and metal recovery processes (Hallensleben & Mödler, 1998).

Substituted Chromen-4-ones Synthesis

Li et al. (2009) described a synthesis process for substituted 2-aroyl-3-methylchromen-4-one from isovanillin, involving various reactions like isomerization and cyclization. This study contributes to the field of organic chemistry by providing new methods for synthesizing chromen-4-ones, which have multiple applications in drug development and material science (Li et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTBEDLKPPVXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416697 | |

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55977-10-1 | |

| Record name | 55977-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)